molecular formula C13H24N2O3 B13337431 Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B13337431
M. Wt: 256.34 g/mol
InChI Key: SWGIRVLCHJRSDD-MXWKQRLJSA-N
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Description

Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the pyrrolopyridine core through cyclization reactions.
  • Introduction of the hydroxymethyl group via reduction or substitution reactions.
  • Protection and deprotection steps to ensure the correct functional groups are in place.
  • Final esterification to introduce the tert-butyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Scale-up of the reaction in batch or continuous flow reactors.
  • Implementation of purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Reduction of the pyrrolopyridine ring to form more saturated derivatives.

    Substitution: Introduction of different functional groups at specific positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or alkanes.
  • Substitution may result in halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other pyrrolopyridine derivatives:

    Similar Compounds: Pyrrolopyridine, pyrrolopyrimidine, pyrrolopyrazine.

    Uniqueness: The presence of the tert-butyl carboxylate and hydroxymethyl groups may confer unique chemical and biological properties, such as increased stability or enhanced biological activity.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h9-11,14,16H,4-8H2,1-3H3/t9-,10-,11+/m1/s1

InChI Key

SWGIRVLCHJRSDD-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCNC[C@H]2C[C@@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCNCC2CC1CO

Origin of Product

United States

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